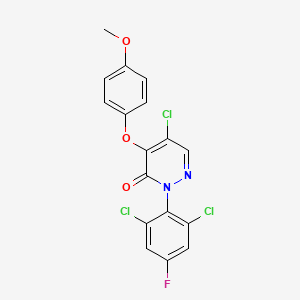

5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone

Description

5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is a pyridazinone derivative identified as a potent antagonist of the neuropeptide B/W receptor NPBWR1 (GPR7). Discovered through high-throughput screening (HTS) of the Molecular Libraries-Small Molecule Repository library, this compound demonstrated micromolar activity in initial assays . Subsequent structure–activity relationship (SAR) optimization improved its potency to submicromolar levels (IC₅₀ ~0.5–1 μM) while maintaining high selectivity against off-target receptors, including those with therapeutic relevance (e.g., opioid, serotonin, and dopamine receptors) .

Key structural features include:

- Position 2: A 2,6-dichloro-4-fluorophenyl group, critical for receptor binding.

- Position 4: A 4-methoxyphenoxy substituent, enhancing solubility and metabolic stability.

- Position 5: A chlorine atom, essential for maintaining antagonistic activity.

This compound has been pivotal in elucidating NPBWR1’s role in regulating feeding behavior, pain, and neuroendocrine functions .

Properties

IUPAC Name |

5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3FN2O3/c1-25-10-2-4-11(5-3-10)26-16-14(20)8-22-23(17(16)24)15-12(18)6-9(21)7-13(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTRLPMJALCHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=C(C=C(C=C3Cl)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301134429 | |

| Record name | 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301134429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672951-52-9 | |

| Record name | 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672951-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301134429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of various substituents through reactions such as halogenation, fluorination, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations would include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research may focus on understanding their interactions with biological targets and evaluating their efficacy in vitro and in vivo.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Studies may explore its activity against specific diseases, its pharmacokinetics, and its safety profile.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.

Mechanism of Action

The mechanism of action of “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Properties

Position 2 Modifications

- Aryl Groups : The 2,6-dichloro-4-fluorophenyl group in the target compound enhances receptor binding compared to simpler aryl groups (e.g., 3,5-dimethylphenyl in ). However, bulky substituents like 9H-fluoren-9-yl (CYM50769) improve selectivity by reducing off-target interactions .

- Alkyl Groups : β-Trifluoroethyl substituents (e.g., in ) are synthetically challenging due to base sensitivity, leading to elimination byproducts.

Position 4 Substitutions

- 4-Methoxyphenoxy: Common in NPBWR1 antagonists, this group balances lipophilicity and metabolic stability. Replacement with alkoxy or alkyl groups (e.g., in ) reduces activity.

Halogenation at Position 5

- Chlorine: Critical for antagonistic activity; replacement with iodine (e.g., 5-iodo derivatives in ) or morpholino groups (e.g., ) diminishes potency.

Biological Activity

5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure

The compound is characterized by the following structural formula:

Antibacterial Activity

Studies have shown that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures have been tested against various strains of bacteria using the agar streak dilution method. The results indicated that these compounds possess varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity. For example, the antifungal activity was assessed against strains such as Candida albicans and Aspergillus flavus. The results showed promising activity, indicating that modifications to the phenyl and pyridazinone moieties can enhance antifungal properties.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | C. albicans | 8 µg/mL |

| Compound E | A. flavus | 16 µg/mL |

Anticancer Activity

The anticancer potential of pyridazinone derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Study:

A study conducted on a series of pyridazinone derivatives revealed that one particular derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. This suggests a promising avenue for further research into their use as chemotherapeutic agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption: The presence of halogenated phenyl groups may enhance membrane permeability, leading to cell lysis in bacteria and fungi.

- Apoptosis Induction: In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone to improve yield and purity?

- Methodological Answer: Utilize stepwise substitution reactions guided by steric and electronic effects. For example, introduce methoxyphenoxy groups after halogenation to avoid steric hindrance. Monitor reaction progress via HPLC or LC-MS and employ recrystallization with solvents like ethanol or acetonitrile to enhance purity. Challenges in methoxylation (e.g., β-trifluoroethyl group elimination) may require base selection (e.g., KOH in dioxane) to stabilize intermediates .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and stability?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and purity. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) should employ accelerated degradation protocols with UPLC-PDA to track degradation products .

Q. How can researchers design experiments to evaluate the compound’s solubility and partition coefficients (logP)?

- Methodological Answer: Perform shake-flask experiments with octanol/water systems at 25°C. Use UV-Vis spectroscopy for quantification. For low-solubility compounds, apply the equilibrium solubility method with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

- Methodological Answer: Cross-validate assays using standardized cell lines (e.g., HepG2 for hepatic metabolism) and rodent models. Adjust dosing regimens based on pharmacokinetic parameters (AUC, Cmax) derived from LC-MS/MS plasma profiling. Address species-specific metabolic differences via cytochrome P450 inhibition assays .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?

- Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the Protein Data Bank (PDB). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics (KD, ΔG). Incorporate molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer: Follow long-term environmental simulation protocols (e.g., OECD 307) to study biodegradation in soil/water systems. Use LC-MS/MS to quantify parent compound and metabolites. Ecotoxicity assays (e.g., Daphnia magna LC50, algal growth inhibition) should align with ISO 6341 standards .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance pharmacological efficacy?

- Methodological Answer: Systematically replace substituents (e.g., fluorophenyl with trifluoromethyl) and evaluate changes in IC50 values via enzyme inhibition assays (e.g., kinase panels). Use QSAR models (DRAGON descriptors) to correlate electronic parameters (σ, π) with activity .

Experimental Design Tables

Table 1: Example protocol for stability testing under oxidative conditions

| Condition | Parameter | Analytical Method |

|---|---|---|

| 3% H2O2, 40°C, 7d | Degradation products | UPLC-PDA (220–400 nm) |

| Control (dark, 25°C) | Parent compound purity | HRMS/LC-MS |

Table 2: Key physicochemical properties for environmental risk assessment

| Property | Method | Reference Value |

|---|---|---|

| LogD (pH 7.4) | Shake-flask/LC-MS | 2.8 ± 0.3 |

| Hydrolysis half-life | OECD 111 (pH 4–9) | >30 days (pH 7) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.